molecular formula C6H11ClN4 B1447448 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride CAS No. 1803587-24-7

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride

Cat. No. B1447448
M. Wt: 174.63 g/mol
InChI Key: HWZQUAPNHWBNSF-UHFFFAOYSA-N
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Description

“5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride” is a chemical compound with the CAS Number: 2287344-38-9 . It has a molecular weight of 211.09 . The IUPAC name for this compound is 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including 1,2,4-triazole and its various structural variations, have been extensively studied for their potential in drug development due to their diverse biological activities. Research highlights the importance of triazoles in synthesizing new drugs for various diseases, emphasizing their role in antimicrobial, antitumoral, and antiviral therapies among others. Notably, the development of novel triazoles has focused on enhancing their efficacy and safety, considering green chemistry principles for sustainable production methods (Ferreira et al., 2013).

Antibacterial Applications

One area of significant interest is the antibacterial properties of triazole derivatives, particularly against resistant strains such as Staphylococcus aureus. Recent reviews update the development of 1,2,4-triazole-containing hybrids with promising antibacterial activity against various clinically significant organisms, including drug-resistant forms. This indicates the potential of triazole derivatives in addressing the urgent need for new antibacterial agents in the face of growing antimicrobial resistance (Li & Zhang, 2021).

Optical Sensors and Material Science

Triazole derivatives have also been explored for their applications in material science, particularly in the development of optical sensors. Pyrimidine-appended triazole compounds have shown potential as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications (Jindal & Kaur, 2021).

Agricultural and Pharmaceutical Industry

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, highlighting their use in producing agricultural products, pharmaceuticals, dyes, and anti-corrosion additives. This review underscores the versatility of amino-1,2,4-triazoles in various industrial applications, illustrating their importance beyond medicinal chemistry (Nazarov et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-5-2-1-3-10-4-8-9-6(5)10;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZQUAPNHWBNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN=CN2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Reactant of Route 3
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Reactant of Route 5
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Reactant of Route 6
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride

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